![molecular formula C16H20N4OS2 B2914296 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 2097864-79-2](/img/structure/B2914296.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a piperazine derivative with a 1,2,5-thiadiazol-3-yl group and a thiophen-2-yl cyclopentanecarbonyl group attached. Piperazine derivatives are often used in medicinal chemistry due to their bioactive properties . Thiadiazole and thiophene are sulfur-containing heterocycles that are also commonly found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a 1,2,5-thiadiazol-3-yl group, and a thiophen-2-yl cyclopentanecarbonyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the 1,2,5-thiadiazol-3-yl group, and the thiophen-2-yl cyclopentanecarbonyl group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could confer basicity, while the sulfur atoms in the 1,2,5-thiadiazol-3-yl and thiophen-2-yl groups could influence its electronic properties .Scientific Research Applications
Synthesis and Biological Activities
Research into thiadiazole derivatives, including structures similar to 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine, has revealed their potential in various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential as agricultural antimicrobial agents (Xia, 2015).
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated thiadiazole derivatives for antimicrobial and antifungal activities. For example, novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems exhibited antimicrobial properties against a range of pathogens, highlighting their potential as therapeutic agents against infections (Hamama et al., 2017).
Anticancer Evaluation
Thiadiazole derivatives, including those with piperazine structures, have been evaluated for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, especially those with a piperazine substituent, showed promising results against various cancer cell lines, indicating their potential in cancer therapy (Turov, 2020).
Antimycobacterial Agents
The development of hybrid molecules incorporating 1,3,4-thiadiazole and piperazine fused with quinazoline derivatives demonstrated significant in vitro antimycobacterial activity. This suggests their use as potential agents in the fight against Mycobacterium tuberculosis infections (Patel & Rohit, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-15(16(5-1-2-6-16)13-4-3-11-22-13)20-9-7-19(8-10-20)14-12-17-23-18-14/h3-4,11-12H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOPWQSSCJCFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

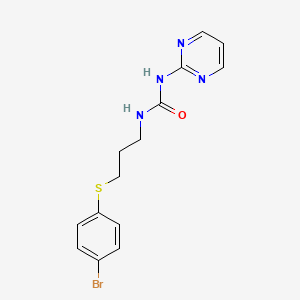
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

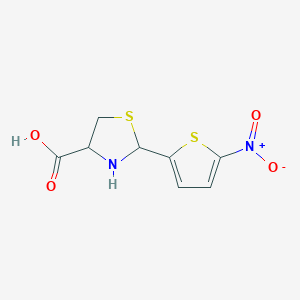
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)
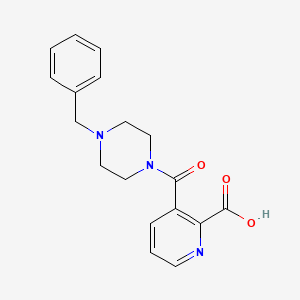
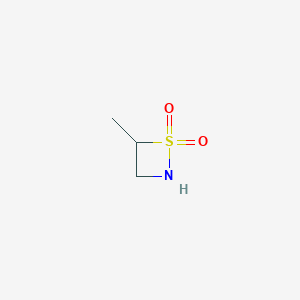
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
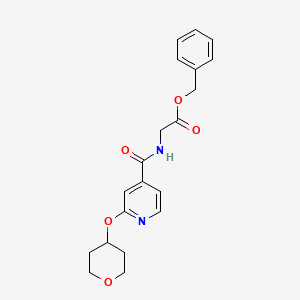
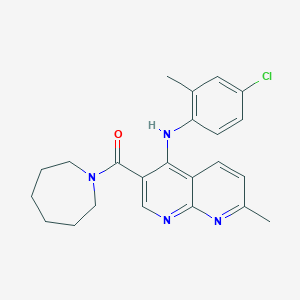
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
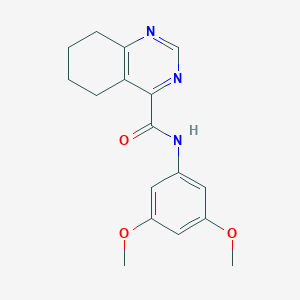
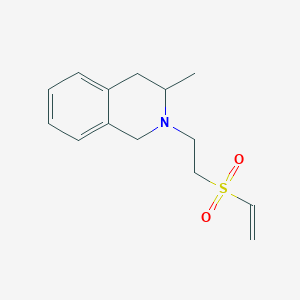
![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)